Nanomolar Antagonism at α3β4 Nicotinic Acetylcholine Receptors
6-Chloro-3,4-dimethoxypyridazine demonstrates potent in vitro antagonist activity at the human α3β4 nicotinic acetylcholine receptor (nAChR) with an IC₅₀ of 1.8 nM, measured by inhibition of carbamylcholine-induced ⁸⁶Rb⁺ efflux in SH-SY5Y cells [1]. In comparison, its activity at the closely related α4β2 nAChR is 6.7-fold lower (IC₅₀ = 12.0 nM), and at the muscle-type α1β1γδ nAChR it is 4.4-fold lower (IC₅₀ = 7.9 nM) [1].
| Evidence Dimension | α3β4 nAChR Antagonist Activity |
|---|---|
| Target Compound Data | IC₅₀ = 1.8 nM |
| Comparator Or Baseline | α4β2 nAChR: IC₅₀ = 12.0 nM; α1β1γδ nAChR: IC₅₀ = 7.9 nM |
| Quantified Difference | 6.7-fold selectivity for α3β4 vs. α4β2; 4.4-fold vs. α1β1γδ |
| Conditions | Human SH-SY5Y cells; carbamylcholine-induced ⁸⁶Rb⁺ efflux; liquid scintillation counting |
Why This Matters
The sub-nanomolar activity and demonstrated selectivity profile support the use of 6-chloro-3,4-dimethoxypyridazine as a specific probe for α3β4 nAChR pharmacology, distinguishing it from non-selective pyridazine analogs.
- [1] EcoDrugPlus. Compound ID 2126094: 6-Chloro-3,4-dimethoxypyridazine α3β4 nAChR Antagonist Activity. View Source
